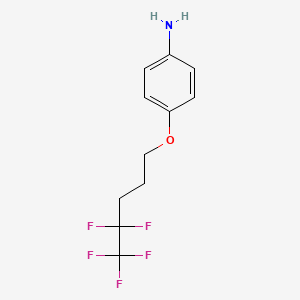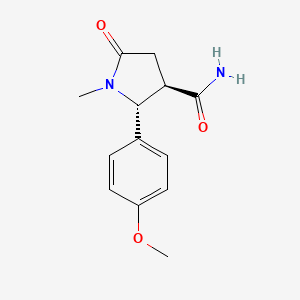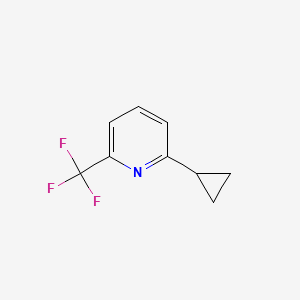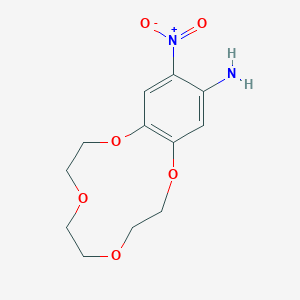
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in many biologically active molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Introduction:
Oxidation and Reduction: The key steps involve oxidation to introduce the ketone functionality at the 4-position, followed by reduction to achieve the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantioselectivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-alkylated or N-acylated derivatives, alcohols, and N-oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5R)-3,5-dimethyl-2-piperazinone hydrochloride
- (3R,5R)-5-methylpiperidin-3-yl]methanol hydrochloride
- (3R,5R)-piperidine-3,5-diol hydrochloride
Uniqueness
(3R,5R)-3,5-dimethylpiperidin-4-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and potency in various applications.
Propriétés
Numéro CAS |
1955523-34-8 |
|---|---|
Formule moléculaire |
C7H14ClNO |
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(3R,5R)-3,5-dimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Clé InChI |
KGOSYMJHQHVVLJ-KGZKBUQUSA-N |
SMILES isomérique |
C[C@@H]1CNC[C@H](C1=O)C.Cl |
SMILES canonique |
CC1CNCC(C1=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)

![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)




![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

